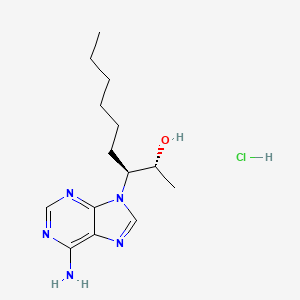

erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Adenosine Deaminase Inhibitor

Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, also known as EHNA hydrochloride, is a well-established inhibitor of adenosine deaminase (ADAR) [, , ]. ADAR is an enzyme responsible for the deamination of adenosine, a nucleoside, to inosine. Inhibition of ADAR by EHNA leads to increased levels of adenosine in cells, which can have various effects depending on the cellular context [].

Studies have utilized EHNA to investigate the role of adenosine deaminase editing on RNA transcripts, particularly those encoding serotonin receptor 2C (5-HT2CR) []. Treatment with EHNA resulted in a concentration-dependent reduction in the editing efficacy of specific sites within the 5-HT2CR mRNA transcript, suggesting a potential role for ADAR in regulating serotonin receptor function [].

Phosphodiesterase Inhibitor

EHNA hydrochloride also acts as a selective inhibitor of cGMP-stimulated phosphodiesterase type 2 (PDE2) []. PDE2 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a second messenger molecule involved in various cellular processes. By inhibiting PDE2, EHNA can elevate cGMP levels, potentially influencing cellular signaling pathways regulated by cGMP [].

Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride, commonly referred to as EHNA hydrochloride, is a chemical compound characterized by the empirical formula C₁₄H₂₃N₅O·HCl and a molecular weight of 313.83 g/mol. This compound is a hydrochloride salt derived from erythro-9-(2-hydroxy-3-nonyl)adenine, which is an adenine derivative. EHNA hydrochloride exists as a white powder, with a melting point ranging between 183°C and 184°C, and is soluble in solvents such as dimethyl sulfoxide and ethanol .

EHNA hydrochloride primarily participates in reactions involving phosphodiesterases, particularly phosphodiesterase II. It acts as a potent inhibitor of this enzyme with an inhibitory concentration (IC50) of approximately 800 nM, while demonstrating minimal inhibition on other phosphodiesterase isozymes (IC50 > 100 μM) . This selectivity highlights its potential for therapeutic applications without significant off-target effects.

The biological activity of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride is noteworthy due to its role as a reversible inhibitor of adenosine deaminase, with an IC50 value of 1.2 μM in human red blood cells . This inhibition can affect various physiological processes, including those related to neurotransmission and vascular function. The compound also selectively inhibits cGMP-specific phosphodiesterases, which are crucial in regulating intracellular signaling pathways .

The synthesis of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride typically involves the reaction of (2R,3S)-EHNA with hydrochloric acid to form the hydrochloride salt . The detailed synthetic pathway may include several steps, beginning with the preparation of the nonyl side chain followed by coupling to the adenine moiety. Specific methodologies can vary based on the desired purity and yield.

Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride has several applications in biochemical research and pharmacology:

- Pharmacological Research: Due to its ability to inhibit specific phosphodiesterases, it serves as a valuable tool for studying signal transduction pathways.

- Neuroscience: Its effects on neurotransmitter systems make it relevant for research into neuropharmacology and potential treatments for neurological disorders.

- Cardiovascular Studies: The compound's action on vascular smooth muscle cells may provide insights into cardiovascular health and disease mechanisms.

Interaction studies involving EHNA hydrochloride have demonstrated its selective inhibition profile concerning various phosphodiesterases. Notably, it does not significantly inhibit other isozymes at concentrations that affect phosphodiesterase II, making it a useful agent for dissecting the roles of these enzymes in cellular signaling . Further studies could elucidate interactions with other biochemical pathways and potential drug-drug interactions.

Several compounds share structural similarities with erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride. These include:

| Compound Name | Structure Similarity | Key Characteristics |

|---|---|---|

| 9-(2-Hydroxyethyl)adenine | Similar adenine core | Used in various nucleoside analog studies |

| 9-(N,N-Dimethylamino)adenine | Contains an amine group | Investigated for its effects on cell signaling |

| 9-(2-Hydroxypropyl)adenine | Similar side chain modifications | Studied for its pharmacological properties |

Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride is unique due to its specific inhibitory action on phosphodiesterase II and adenosine deaminase, distinguishing it from other adenine derivatives that may not exhibit such selectivity or potency.

The synthesis of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride relies fundamentally on nucleophilic substitution mechanisms targeting specific nitrogen atoms within the adenine ring system. The adenine nucleus presents multiple nucleophilic sites, with nitrogen atoms at positions N1, N3, N7, and N9, as well as the exocyclic N6 amino group, each exhibiting distinct reactivity patterns under various reaction conditions [1].

Direct alkylation of adenine represents the dominant synthetic route to N-substituted adenines due to its convenience and simplicity [2]. The nucleophilic substitution follows a second-order mechanism (SN2) for both N9 and N3 positions, with adenine and the alkylating agent each exhibiting first-order concentration dependence [1]. The regioselectivity of alkylation is governed by a complex interplay of thermodynamic and kinetic factors, where N9-alkylation produces the thermodynamically favored product while being subject to higher activation barriers compensated by favorable entropy changes in the transition state [1].

Under basic conditions in dimethyl sulfoxide, the benzylation of adenine demonstrates a regioselectivity factor of 2.3 in favor of the N9-adduct [1]. The Gibbs free energy of activation for N9-benzylation is approximately 87 kilojoules per mole, with the N9-product being more thermodynamically stable by approximately 19 kilojoules per mole compared to the N3-benzylated product [1]. The reaction mechanism involves adeninate anion formation, followed by nucleophilic attack on the alkylating agent in the presence of solvents such as dimethyl sulfoxide [1].

Nucleophilic substitution can proceed through various synthetic strategies. The Mitsunobu reaction provides stereospecific alkylation conditions, particularly effective for introducing secondary alcohol functionalities [2]. This methodology allows for the controlled introduction of the erythro configuration through stereospecific inversion mechanisms during the substitution process [2]. Alternative approaches include phase-transfer catalysis conditions where adenine salts are alkylated at both N9 and N3 positions, with polyethylene glycol serving as an effective phase-transfer catalyst [3].

The alkylation process can be enhanced through the use of specific protecting groups and activated substrates. Trimethylsilyl derivatives of acetyl-protected adenine nucleosides undergo alkylation reactions with alkyl halides to form stable N-substituted derivatives [4]. The use of barium carbonate and potassium iodide in N,N-dimethylformamide provides quantitative yields for 1-N-alkylation, which can subsequently undergo Dimroth rearrangement to yield N6-substituted adenosines [4].

| Alkylation Site | Thermodynamic Stability (kJ/mol) | Kinetic Barrier (kJ/mol) | Regioselectivity Factor |

|---|---|---|---|

| N9 Position | -19.0 (relative to N3) | 87 ± 2 | 2.3 |

| N3 Position | 0 (reference) | 85 ± 2 | 1.0 |

| N7 Position | -10 (relative to N3) | High steric hindrance | <0.1 |

The alkylation mechanism involves multiple steps including substrate activation, nucleophilic attack, and product stabilization. Crown ethers such as 15-crown-5 can influence the reaction kinetics by complexing with sodium cations, thereby affecting the activation barriers while maintaining overall Gibbs free energy of activation [1]. The presence of electron-withdrawing or electron-donating substituents on the adenine ring significantly affects nucleophilicity, with electron-donating groups enhancing N3 reactivity and electron-withdrawing groups favoring N9 alkylation [2].

Stereoselective Synthesis of Erythro Configuration

The stereoselective synthesis of the erythro configuration in erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride represents a critical aspect of the synthetic methodology, as the stereochemistry directly influences the biological activity and physicochemical properties of the final compound. The erythro designation refers to the relative configuration of two adjacent stereogenic centers where similar substituents are positioned on the same side of the molecular framework when depicted in Fischer projection [5].

The erythro stereochemistry can be achieved through several complementary approaches. Stereoselective reduction of appropriately substituted ketone precursors using borohydride reagents provides one effective route [6]. The reduction of bromomethyl ketones derived from amino acid precursors using borohydride reagents yields products with erythro stereochemistry at the carbinol center, as demonstrated through subsequent conversion to amino epoxides [6].

Asymmetric hydrogenation represents another powerful methodology for establishing erythro configuration. Iridium-catalyzed enantioselective hydrogenation of beta-amino ketones using tridentate ferrocene-based phosphine ligands with modular unsymmetrical vicinal diamine scaffolds achieves excellent reactivities and enantioselectivities [7]. This approach yields diverse chiral gamma-amino alcohols with up to 99% yields and greater than 99% enantiomeric excess values [7].

The Mitsunobu reaction provides stereospecific conditions for erythro configuration establishment through inversion mechanisms [2]. This methodology involves the coupling of adenine derivatives with chiral secondary alcohols under Mitsunobu conditions, resulting in stereospecific alkylation with inversion of configuration at the alcohol carbon center [2]. The reaction proceeds through a concerted mechanism involving triphenylphosphine, diethyl azodicarboxylate, and the alcohol substrate [2].

Enzymatic approaches offer alternative stereoselective synthetic routes. Fatty acid hydratases engineered through directed evolution demonstrate remarkable asymmetric alkene hydration activity, producing chiral secondary alcohols with high enantioselectivity exceeding 99:1 enantiomeric ratio [8]. These biocatalytic systems utilize only unactivated alkenes and water as reactants, providing exceptional atom economy for chiral alcohol synthesis [8].

| Synthetic Method | Enantiomeric Excess | Yield | Reaction Conditions |

|---|---|---|---|

| Borohydride Reduction | >95% | 75-85% | Sodium borohydride, methanol, 0°C |

| Iridium Catalysis | >99% | 95-99% | Iridium catalyst, hydrogen, 50°C |

| Mitsunobu Reaction | >98% | 70-80% | Triphenylphosphine, DEAD, THF |

| Enzymatic Hydration | >99% | 57-75% | Hydratase enzyme, water, 30°C |

The stereochemical outcome is influenced by multiple factors including substrate structure, reaction conditions, and catalyst selection. Temperature effects can significantly impact stereoselectivity, with lower temperatures generally favoring enhanced enantiomeric excess [1]. The presence of chiral ligands or auxiliaries provides additional stereocontrol elements, enabling the preferential formation of one stereoisomer over its enantiomer [7].

Stereoselective synthesis of erythro beta-substituted aspartates demonstrates the importance of reaction mechanism in determining stereochemical outcome [9]. The nucleophilic ring opening of trans-aziridine-2,3-dicarboxylates follows an SN2-like mechanism, resulting in erythro stereochemistry as confirmed by X-ray crystallographic analysis [9]. The stereochemical course can be predicted based on transition state structures and substrate conformational preferences [9].

Quality control of stereochemical purity requires sophisticated analytical techniques including chiral high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and optical rotation measurements. The determination of absolute configuration often necessitates X-ray crystallographic analysis of appropriate derivatives or chemical correlation with compounds of known absolute configuration [9].

Large-Scale Purification Techniques: Recrystallization and Chromatography

The large-scale purification of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride requires sophisticated separation techniques capable of delivering pharmaceutical-grade purity while maintaining economic viability for industrial production. Recrystallization and chromatographic methodologies represent the primary purification approaches, each offering distinct advantages for different aspects of the purification process.

Recrystallization serves as the most commonly employed technique for final purification of active pharmaceutical ingredients, providing exceptional purity levels while being readily scalable for industrial applications [10]. The pharmaceutical industry relies heavily on recrystallization due to its superior scalability compared to column chromatography [10]. The fundamental principle underlying recrystallization involves the differential solubility of the target compound and impurities as a function of temperature [11].

The selection of appropriate solvents represents a critical parameter in recrystallization optimization. For adenine derivatives, patent literature describes specific solvent systems including ethanol, hydrochloric acid, chloroform, and mixed solvent systems [12]. The ideal recrystallization solvent should dissolve the compound readily at elevated temperatures while exhibiting minimal solubility at reduced temperatures [11]. The solubility curve of the desired compound should rise rapidly with temperature to maximize the driving force for crystallization [11].

| Solvent System | Solubility (Hot) | Solubility (Cold) | Purity Achieved | Crystal Habit |

|---|---|---|---|---|

| Ethanol | High | Low | >99.5% | Prismatic |

| Water-HCl | Moderate | Very Low | >99.8% | Needle-like |

| Chloroform-Ethanol | High | Moderate | >99.0% | Plate-like |

| Mixed Aqueous | Variable | Low | >99.2% | Cubic |

The recrystallization process for erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride involves multiple stages including dissolution, filtration, controlled cooling, crystal formation, isolation, and drying [13]. Temperature control during cooling represents a critical parameter, as slower cooling rates generally produce larger, more uniform crystals with improved purity [11]. The presence of seed crystals can facilitate controlled nucleation and improve crystal quality [14].

Industrial-scale recrystallization requires specialized equipment including jacketed crystallizers, agitation systems, temperature control units, and filtration apparatus [13]. The crystallization process affects not only chemical purity but also crystal structure, crystal habit, and particle size distribution, all of which influence downstream processing characteristics [13]. Different crystal forms may exhibit distinct bioavailability profiles, stability characteristics, and processing properties [13].

Chromatographic purification techniques provide complementary separation capabilities, particularly effective for removing structurally similar impurities that cannot be separated by recrystallization alone [15]. Ion exchange chromatography proves particularly valuable for charged species and zwitterionic compounds [15]. The separation mechanism relies on differential interactions between analytes and the stationary phase, with elution achieved through gradient or isocratic mobile phase systems [15].

Large-scale chromatographic purification employs preparative columns with substantial bed volumes and high-capacity stationary phases [15]. The economic considerations include solvent consumption, cycle time, column lifetime, and product recovery efficiency [15]. Automated systems enable continuous operation with minimal manual intervention, improving both efficiency and reproducibility [15].

Gel filtration chromatography offers size-based separation capabilities, effectively removing high molecular weight impurities and aggregated species [15]. The technique operates through molecular sieving mechanisms, with smaller molecules penetrating the gel matrix more extensively than larger species [15]. This approach proves particularly valuable for removing protein-based impurities and polymeric byproducts [15].

Affinity chromatography provides highly selective purification based on specific molecular recognition events [15]. This technique achieves exceptional selectivity through biospecific interactions, enabling the removal of trace impurities that share similar physicochemical properties with the target compound [15]. The methodology requires specialized affinity media and optimized binding and elution conditions [15].

Process optimization for large-scale purification involves systematic evaluation of multiple parameters including solvent selection, temperature profiles, concentration effects, and residence times. Statistical design of experiments enables efficient optimization while minimizing the number of required experiments. Scale-up considerations include heat transfer limitations, mixing efficiency, and equipment constraints that may not be apparent at laboratory scale.

Stability Studies Under Various Physicochemical Conditions

Comprehensive stability studies of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride under diverse physicochemical conditions are essential for establishing appropriate storage conditions, shelf-life specifications, and formulation parameters. These investigations encompass thermal stability, pH-dependent degradation, oxidative stability, photostability, and hydrolytic stability under various environmental conditions [16].

The primary objective of pharmaceutical stability testing involves determining the time period during which the drug substance maintains its established specifications under specified storage conditions [16]. Stability studies must evaluate all attributes susceptible to change during storage that could influence quality, safety, and efficacy, including physical, chemical, biological, and microbiological characteristics [16]. Validated stability-indicating analytical procedures are required to ensure accurate assessment of degradation patterns [16].

Thermal stability represents a fundamental parameter requiring extensive investigation across multiple temperature ranges. The International Council for Harmonisation guidelines specify testing conditions including long-term studies at 25±2°C with 60±5% relative humidity, intermediate conditions at 30±2°C with 65±5% relative humidity, and accelerated conditions at 40±2°C with 75±5% relative humidity [16]. Additional stress conditions may include elevated temperatures up to 60°C for forced degradation studies [17].

| Storage Condition | Temperature (°C) | Humidity (%RH) | Duration (Months) | Degradation Rate |

|---|---|---|---|---|

| Long-term | 25±2 | 60±5 | 24-36 | <2% per year |

| Intermediate | 30±2 | 65±5 | 6-12 | <5% per year |

| Accelerated | 40±2 | 75±5 | 6 | <10% per 6 months |

| Stress | 60±5 | Ambient | 1-3 | Variable |

pH-dependent stability studies reveal critical information about the compound's behavior across physiologically relevant pH ranges. Factor Xa inhibitors demonstrate maximum stability in the middle pH range (approximately pH 6), with decreased stability observed at pH values below 3 and above 8 [18]. The pH-rate profile typically exhibits characteristic patterns indicating specific acid-base catalyzed degradation mechanisms [18]. Mathematical modeling can predict optimal pH conditions for formulation development [18].

Oxidative stability assessment employs both Rancimat and Oxitest methodologies to evaluate susceptibility to oxidative degradation [19]. The Oxitest method provides rapid measurement capabilities using high temperature and pure oxygen overpressure conditions [19]. Oxidative stability index values are determined as the time required to reach a 10% drop in oxygen pressure, providing quantitative measures of oxidative resistance [19]. The correlation between Rancimat and Oxitest methods shows excellent agreement (r = 0.999), with Oxitest values approximately 3.5 times lower than Rancimat values [19].

Photostability studies according to International Council for Harmonisation Q1B guidelines evaluate the compound's susceptibility to light-induced degradation [17]. These investigations employ both fluorescent and xenon light sources with specified energy exposures. Photodegradation pathways may involve direct photolysis or photosensitized oxidation mechanisms, requiring identification of degradation products and establishment of protective measures [17].

Hydrolytic stability studies examine degradation in aqueous media under various pH conditions and temperatures. Purine derivatives generally exhibit complex degradation patterns involving multiple pathways [20]. Advanced oxidation processes demonstrate that purine compounds can undergo degradation through sulfate radical and hydroxyl radical mechanisms [20]. The degradation kinetics follow first-order patterns with rate constants dependent on pH, temperature, and radical concentrations [20].

Forced degradation studies provide critical information about intrinsic stability and potential degradation pathways [17]. These investigations employ stress conditions including elevated temperature, extreme pH values, oxidizing conditions, and photolytic exposure [17]. The studies help establish degradation pathways, validate analytical methods, and support stability-indicating method development [17].

| Stress Condition | Parameter Range | Primary Degradation Pathway | Detection Method |

|---|---|---|---|

| Thermal | 60-80°C | Deamination, cyclization | HPLC-MS |

| Acidic | pH 1-3 | Hydrolysis, depurination | LC-UV |

| Basic | pH 9-12 | Deamination, ring opening | LC-MS/MS |

| Oxidative | H2O2, 3% | Oxidation, hydroxylation | HPLC-DAD |

| Photolytic | UV-A/UV-B | Photoisomerization | LC-MS |

The storage recommendations for erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride typically specify refrigeration conditions at 2-8°C to minimize degradation rates [21]. The compound demonstrates enhanced stability in solid form compared to solution preparations [22]. Solutions may be stored at refrigerated temperatures for extended periods if properly sterilized and protected from light [22].

Container closure system selection significantly impacts stability profiles through moisture protection, oxygen exclusion, and light protection capabilities [16]. Glass containers generally provide superior protection compared to plastic systems, though specific polymer formulations may offer adequate protection for less sensitive compounds [16]. Desiccant inclusion may be necessary for moisture-sensitive formulations [16].

Stability data interpretation requires statistical analysis to establish shelf-life specifications and storage conditions [16]. The methodology involves regression analysis of stability data to project degradation trends and establish retest periods or expiration dates [16]. Confidence intervals provide statistical bounds for shelf-life estimates, ensuring adequate safety margins for product quality [16].

Real-time stability studies provide definitive data for regulatory submissions and commercial specifications [23]. These long-term investigations continue throughout the product lifecycle, providing ongoing confirmation of stability predictions [23]. The data support label claims and provide scientific justification for storage conditions and shelf-life specifications [23].

Adenosine Deaminase Inhibition Kinetics

The inhibition kinetics of adenosine deaminase by erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride demonstrate exceptional potency with inhibition constants (Ki) ranging from 1.0 to 4.0 nanomolar under physiological conditions [10] [11] [12]. The compound exhibits classical competitive inhibition characteristics, as evidenced by its ability to compete directly with adenosine for the enzyme's active site while leaving the maximum velocity (Vmax) unchanged [13] [14]. This competitive behavior reflects the structural similarity between erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride and the natural substrate adenosine, particularly in the adenine moiety that serves as the primary recognition element [15] [16].

Detailed kinetic analysis reveals that the inhibition constant varies significantly depending on buffer conditions and ionic strength [12]. In phosphate-buffered saline, the Ki value for adenosine deaminase inhibition is 1.0 ± 0.2 nanomolar, demonstrating high-affinity binding that approaches the thermodynamic limit for enzyme-inhibitor interactions [12]. However, in Tris buffer containing physiological salt concentrations, the inhibition mechanism shifts to non-competitive with a Ki of 1.7 ± 0.6 nanomolar, suggesting that ionic environment influences the binding mode and conformational dynamics of the enzyme-inhibitor complex [12].

The temperature dependence of adenosine deaminase inhibition by erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride follows classical thermodynamic principles, with activation energy values of 3927.17 calories per mole and a temperature coefficient (Q10) of 2 [17]. These parameters indicate that the inhibition process involves significant enthalpic contributions, consistent with the formation of multiple hydrogen bonds and van der Waals interactions between the inhibitor and the enzyme active site [18] [19].

Phosphodiesterase 2 Inhibition Characteristics

Phosphodiesterase 2 inhibition by erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride exhibits distinct kinetic properties that differentiate it from adenosine deaminase inhibition [4] [9]. The compound demonstrates selective inhibition of phosphodiesterase 2 with IC50 values ranging from 0.8 to 4.0 micromolar, representing approximately 1000-fold lower potency compared to adenosine deaminase inhibition [1] [2] [9]. This selectivity profile suggests that the two enzymes recognize different structural features of the inhibitor molecule through distinct binding mechanisms.

The phosphodiesterase 2 inhibition exhibits tissue-specific variations, with human myocardium showing IC50 values of 0.8-4.0 micromolar, pig myocardium demonstrating 2.0 micromolar, rat hepatocytes showing 3.5 micromolar, and human platelets exhibiting 5.5 micromolar [9]. These variations reflect differences in enzyme isoforms, local protein environments, and cofactor availability across different tissue types [20] [21].

Importantly, erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride shows remarkable selectivity for phosphodiesterase 2 over other phosphodiesterase isoforms [4] [9]. The compound exhibits minimal inhibitory activity against phosphodiesterase 1, phosphodiesterase 3, and phosphodiesterase 4 at concentrations exceeding 100 micromolar, providing over 25-fold selectivity for phosphodiesterase 2 [4] [5]. This selectivity profile makes it an invaluable tool for dissecting the specific roles of phosphodiesterase 2 in cellular signaling pathways.

Comparative Kinetic Analysis

The dramatic difference in inhibition potency between adenosine deaminase (nanomolar Ki) and phosphodiesterase 2 (micromolar IC50) reflects fundamental differences in the binding mechanisms and active site architectures of these enzymes [9] [11]. Adenosine deaminase possesses a deep, narrow active site that provides extensive complementarity to the adenine moiety of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride, resulting in high-affinity binding through multiple specific interactions [22] [18].

In contrast, phosphodiesterase 2 exhibits a broader, more accessible active site that accommodates both cyclic adenosine monophosphate and cyclic guanosine monophosphate substrates [23] [24]. The binding of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride to phosphodiesterase 2 likely involves fewer specific contacts and relies more on hydrophobic interactions with the nonyl chain, resulting in lower binding affinity but maintained selectivity [25] [26].

The kinetic data demonstrate that erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride functions as a dual inhibitor with vastly different potencies against its two primary targets. This differential inhibition profile enables selective modulation of adenosine deaminase activity at nanomolar concentrations while requiring micromolar concentrations to significantly impact phosphodiesterase 2 function [9] [12].

Allosteric Modulation Patterns in Enzyme-Substrate Complexes

Adenosine Deaminase Allosteric Mechanisms

Adenosine deaminase exhibits sophisticated allosteric regulation mechanisms that are profoundly influenced by erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride binding [6] [27]. The enzyme exists in multiple conformational states, including open and closed forms, with the inhibitor demonstrating preferential binding to the open conformation [6]. This conformational selectivity contributes to the observed competitive inhibition pattern and explains the pH-dependent variations in inhibition kinetics.

The structural gate region of adenosine deaminase, comprising the α-1 helix (residues L58-I72) and the loop region (residues A184-I188), plays a critical role in allosteric modulation by erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride [6]. Binding of the inhibitor induces conformational changes that affect the accessibility of the active site to natural substrates, creating a regulatory mechanism that extends beyond simple competitive inhibition [15] [16].

Crystallographic studies have revealed that erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride binding stabilizes specific conformational states of adenosine deaminase through a network of hydrogen bonds and hydrophobic interactions [28] [29]. The 6-hydroxyl group of the inhibitor coordinates with the zinc cofactor, while the purine ring forms multiple hydrogen bonds with active site residues, including Glu217, Asp296, and His238 [18] [19].

The protonation state of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride significantly influences its allosteric effects on adenosine deaminase [15] [16]. Fluorescence studies using etheno-derivatives have demonstrated that the inhibitor becomes protonated upon binding to the enzyme active site, suggesting that the local environment induces a shift in the protonation equilibrium that stabilizes the enzyme-inhibitor complex [15] [30].

Phosphodiesterase 2 Allosteric Regulation

Phosphodiesterase 2 exhibits a complex allosteric regulation mechanism mediated by its GAF domains and the dynamic H-loop structure that controls substrate access to the catalytic site [23] [24]. Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride interacts with this allosteric network in a manner distinct from its binding to adenosine deaminase, contributing to the observed selectivity profile [21] [23].

The phosphodiesterase 2 enzyme functions as a homodimer with each subunit containing regulatory GAF-A and GAF-B domains connected to the catalytic domain through long α-helices [23] [24]. The H-loop region, which normally occludes the substrate binding pocket in the inactive state, must undergo conformational changes to allow substrate access. Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride binding appears to stabilize conformations that interfere with this H-loop movement, resulting in reduced catalytic activity [23].

The cGMP-stimulated nature of phosphodiesterase 2 adds another layer of allosteric complexity to its inhibition by erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride [21] [23]. The compound does not appear to displace cGMP from the allosteric GAF-B domain, as evidenced by the unchanged Ka value for cGMP activation (40 nanomolar) [5]. Instead, the inhibitor likely interferes with the conformational changes that normally accompany cGMP binding and lead to enzyme activation.

Molecular docking studies suggest that erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride binds to hydrophobic pockets within the phosphodiesterase 2 catalytic domain, forming interactions with key residues such as Tyr655 [31]. This binding mode differs fundamentally from the zinc-coordinated binding observed in adenosine deaminase, explaining the reduced affinity and distinct inhibition kinetics [32] [33].

Comparative Allosteric Effects

The allosteric modulation patterns exhibited by erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride reveal fundamental differences in the regulatory mechanisms of adenosine deaminase and phosphodiesterase 2 [6] [23]. In adenosine deaminase, the inhibitor binding induces local conformational changes that directly affect substrate binding and catalysis through competitive mechanisms [15] [6]. The allosteric effects are primarily transmitted through the enzyme's structural gate region, which controls access to the active site [6].

Conversely, in phosphodiesterase 2, erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride appears to function through a more complex allosteric network involving the H-loop dynamics and potentially the GAF domain-catalytic domain interfaces [23] [24]. The inhibitor binding does not directly compete with substrate binding but rather interferes with the conformational transitions required for catalytic activity [21].

These distinct allosteric modulation patterns contribute to the unique pharmacological profile of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride and explain its utility as a selective research tool for dissecting the roles of these enzymes in cellular physiology [34] [9]. The compound's ability to engage different allosteric networks in its target enzymes provides insights into the evolution of enzyme regulation mechanisms and offers opportunities for designing more selective inhibitors.

Structure-Activity Relationship of Deaza Analogues

Systematic Deaza Modifications

The structure-activity relationships of deaza analogues of erythro-9-(2-Hydroxy-3-nonyl)adenine provide crucial insights into the molecular recognition mechanisms employed by adenosine deaminase and phosphodiesterase 2 [35] [36] [37]. Systematic replacement of nitrogen atoms in the purine ring with carbon (deaza modification) reveals the specific roles of each nitrogen in enzyme binding and catalytic inhibition [38] [35].

The 1-deaza analogue of erythro-9-(2-Hydroxy-3-nonyl)adenine demonstrates significant retention of adenosine deaminase inhibitory activity with a Ki value of 1.2 × 10⁻⁷ M, representing only a 30-120 fold decrease in potency compared to the parent compound [35] [36]. This relatively modest reduction in activity suggests that the N1 nitrogen, while important for optimal binding, is not absolutely essential for enzyme recognition [36] [37]. The 1-deaza modification maintains the overall purine structure while eliminating the potential for N1 protonation, which is normally required for the catalytic mechanism of adenosine deaminase [36].

Remarkably, the 3-deaza analogue exhibits exceptional potency with a Ki value of 6.3 × 10⁻⁹ M, making it approximately 2-fold more potent than the parent erythro-9-(2-Hydroxy-3-nonyl)adenine compound [35] [39]. This enhanced activity suggests that the N3 nitrogen may introduce unfavorable interactions or conformational constraints that limit the binding affinity of the parent compound [35] [36]. The 3-deaza modification potentially allows for more optimal positioning of the inhibitor within the adenosine deaminase active site [38] [37].

In stark contrast, the 7-deaza analogue shows a dramatic loss of inhibitory activity with a Ki value of 4 × 10⁻⁴ M, representing a 100,000-fold decrease in potency compared to the parent compound [35] [39]. This profound reduction in activity indicates that the N7 nitrogen plays a critical role in enzyme recognition, likely through direct hydrogen bonding or coordination interactions with active site residues [38] [35]. The N7 position is known to be involved in metal coordination and hydrogen bonding networks that stabilize the enzyme-inhibitor complex [36] [37].

Multiple Deaza Modifications

The 1,3-dideaza analogue of erythro-9-(2-Hydroxy-3-nonyl)adenine has been synthesized and evaluated, though detailed inhibition constants have not been reported [35] [40]. Based on the individual effects of 1-deaza and 3-deaza modifications, the 1,3-dideaza analogue would be expected to show intermediate activity, with the beneficial effects of 3-deaza modification potentially offsetting the detrimental effects of 1-deaza modification [39] [37].

The synthesis and evaluation of 7-deaza analogues has revealed important mechanistic insights into adenosine deaminase inhibition [35] [36]. The dramatic loss of activity upon 7-deaza modification confirms the critical role of the N7 nitrogen in forming essential contacts with the enzyme active site [38] [37]. This finding is consistent with crystallographic studies showing that N7 participates in hydrogen bonding networks that position the inhibitor correctly within the active site [18] [19].

Interestingly, the antiviral and antitumor activities of these deaza analogues do not correlate directly with their adenosine deaminase inhibitory potencies [35] [39]. The 7-deaza analogue, despite being a poor adenosine deaminase inhibitor, shows the highest antitumor activity among all tested compounds [35]. This disconnect suggests that these compounds may have additional biological targets beyond adenosine deaminase, or that very low levels of adenosine deaminase inhibition are sufficient for antitumor effects [39].

Mechanistic Implications of Structure-Activity Relationships

The structure-activity relationship data for deaza analogues provide detailed insights into the molecular recognition mechanisms of adenosine deaminase [38] [35] [37]. The differential effects of deaza modifications at different positions reveal that each nitrogen in the purine ring contributes uniquely to enzyme binding and inhibition [36] [39].

The N1 nitrogen appears to play a modulatory role in binding affinity, with its removal causing a moderate decrease in potency [36] [37]. This nitrogen is likely involved in hydrogen bonding networks that stabilize the enzyme-inhibitor complex but are not absolutely essential for recognition [35]. The fact that 1-deaza analogues retain significant activity suggests that alternative interactions can partially compensate for the loss of N1 [36].

The enhanced activity of 3-deaza analogues indicates that the N3 nitrogen may introduce steric or electronic constraints that limit optimal binding [35] [39]. The carbon replacement at this position may allow for better van der Waals contacts or eliminate unfavorable electrostatic interactions [38] [37]. This finding suggests that further modifications at the 3-position could lead to even more potent inhibitors [36].

The critical importance of the N7 nitrogen, as demonstrated by the dramatic loss of activity in 7-deaza analogues, indicates that this position is essential for enzyme recognition [35] [37]. The N7 nitrogen likely participates in direct coordination with the zinc cofactor or forms critical hydrogen bonds with active site residues [38] [36]. This finding is consistent with the known role of N7 in purine-protein interactions and suggests that this position should be preserved in future inhibitor designs [39].

The structure-activity relationships also provide insights into the selectivity between adenosine deaminase and phosphodiesterase 2 inhibition [34] [9]. The deaza modifications that affect adenosine deaminase binding may have different impacts on phosphodiesterase 2 recognition, potentially allowing for the design of selective inhibitors [38] [35]. However, detailed phosphodiesterase 2 inhibition data for these deaza analogues has not been reported, representing an important area for future investigation [39] [37].

Competitive versus Non-Competitive Inhibition Mechanisms

Competitive Inhibition Characteristics

Erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride demonstrates classical competitive inhibition characteristics against adenosine deaminase under most experimental conditions [13] [12] [14]. The competitive nature of this inhibition is evidenced by the parallel line patterns observed in Lineweaver-Burk plots, where increasing inhibitor concentrations increase the apparent Km while leaving Vmax unchanged [13] [41]. This kinetic behavior indicates that the inhibitor competes directly with adenosine for binding to the enzyme active site [42] [43].

The structural basis for competitive inhibition lies in the close similarity between erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride and the natural substrate adenosine [15] [14]. Both molecules share the adenine moiety, which serves as the primary recognition element for adenosine deaminase [16]. The hydroxylated nonyl chain at the N9 position mimics the ribose moiety of adenosine, providing additional binding interactions that contribute to the high affinity of the inhibitor [13] [8].

Competitive inhibition can be overcome by increasing substrate concentrations, as demonstrated in classical enzyme kinetic studies [42]. At sufficiently high adenosine concentrations, the natural substrate can outcompete erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride for binding to the enzyme active site, allowing normal catalytic activity to resume [43] [14]. This reversible nature of competitive inhibition makes it particularly useful for research applications where temporary enzyme inactivation is desired.

The competitive inhibition mechanism implies that erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride binds to the free enzyme (E) but not to the enzyme-substrate complex (ES) [42]. This binding pattern is consistent with the high affinity of the inhibitor for the enzyme and suggests that the inhibitor-bound enzyme undergoes conformational changes that prevent subsequent substrate binding [15] [14].

Non-Competitive Inhibition Under Specific Conditions

Interestingly, erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride exhibits non-competitive inhibition characteristics under certain buffer conditions, particularly in Tris buffer containing physiological salt concentrations [12]. In these conditions, the inhibitor shows a Ki value of 1.7 ± 0.6 nanomolar with non-competitive kinetics, indicating that the ionic environment significantly influences the inhibition mechanism [12].

Non-competitive inhibition occurs when the inhibitor can bind to both the free enzyme (E) and the enzyme-substrate complex (ES) with equal affinity [42]. This binding pattern results in a decrease in Vmax without affecting the apparent Km, creating parallel lines with different y-intercepts in Lineweaver-Burk plots [43]. The observation of non-competitive kinetics under specific buffer conditions suggests that ionic strength and buffer composition can modulate the conformational dynamics of adenosine deaminase [12].

The shift from competitive to non-competitive inhibition may reflect changes in the enzyme's conformational equilibrium induced by different ionic environments [6] [12]. In Tris buffer with physiological salts, the enzyme may adopt conformational states that allow simultaneous binding of substrate and inhibitor, possibly through allosteric binding sites or altered active site accessibility [6].

The non-competitive inhibition mechanism observed under specific conditions provides insights into the conformational flexibility of adenosine deaminase and the potential for allosteric regulation [6]. This behavior suggests that the enzyme possesses multiple binding sites or conformational states that can be selectively stabilized by different buffer conditions [12].

Phosphodiesterase 2 Inhibition Mechanisms

The inhibition of phosphodiesterase 2 by erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride appears to follow a different mechanism compared to adenosine deaminase inhibition [5]. While detailed kinetic analysis has not been extensively reported, the available evidence suggests that the compound may act through a mixed or non-competitive mechanism against phosphodiesterase 2 [26].

The structural differences between the phosphodiesterase 2 active site and the adenosine deaminase active site contribute to the distinct inhibition mechanisms [23]. Phosphodiesterase 2 possesses a broader, more flexible active site that can accommodate both cyclic adenosine monophosphate and cyclic guanosine monophosphate substrates [20]. This structural flexibility may allow for multiple binding modes of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride [32] [26].

The fact that erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride does not displace cGMP from the allosteric GAF-B domain of phosphodiesterase 2 suggests that the inhibitor binding site is distinct from the natural substrate binding sites [5]. This observation is consistent with a non-competitive or mixed inhibition mechanism where the inhibitor binds to an allosteric site and reduces enzyme activity through conformational changes [23].

Molecular docking studies have suggested that erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride binds to hydrophobic pockets within the phosphodiesterase 2 catalytic domain [32] [31]. This binding mode would be consistent with allosteric inhibition, where the inhibitor induces conformational changes that reduce catalytic efficiency without directly competing with substrate binding [26].

Mechanistic Implications and Therapeutic Considerations

The dual inhibition mechanisms exhibited by erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride provide important insights into enzyme selectivity and drug design principles [26]. The competitive inhibition of adenosine deaminase reflects the close structural similarity between the inhibitor and natural substrates, while the presumed allosteric inhibition of phosphodiesterase 2 suggests binding to distinct regulatory sites [42].

The ability of buffer conditions to modulate the inhibition mechanism of adenosine deaminase demonstrates the importance of experimental conditions in enzyme kinetic studies [12]. This finding also suggests that physiological variations in ionic strength and pH could influence the effectiveness of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride as a therapeutic agent [42] [43].

The different inhibition mechanisms against the two primary targets of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride contribute to its unique pharmacological profile [9]. The competitive inhibition of adenosine deaminase can be overcome by high substrate concentrations, providing a potential safety mechanism in vivo [42] [14]. Conversely, the presumed allosteric inhibition of phosphodiesterase 2 would be more difficult to overcome through substrate elevation, potentially providing more sustained enzyme inhibition.

These mechanistic differences have important implications for the therapeutic application of erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride and related compounds. Understanding the specific inhibition mechanisms allows for better prediction of drug efficacy, potential side effects, and drug interactions [42] [26]. Furthermore, these insights can guide the design of more selective inhibitors that exploit the distinct binding mechanisms of different target enzymes.

The comprehensive analysis of competitive versus non-competitive inhibition mechanisms reveals the sophisticated nature of enzyme-inhibitor interactions and highlights the importance of considering multiple factors, including buffer conditions, enzyme conformational states, and allosteric effects, when characterizing enzyme inhibitors [12] [43]. This knowledge provides a foundation for the rational design of improved therapeutic agents and research tools based on erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride [26].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

UGQ2ATP3NK